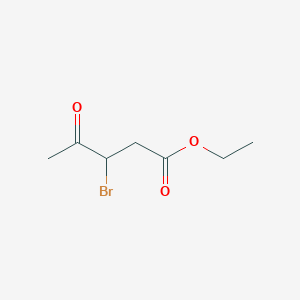

Ethyl 3-bromo-4-oxopentanoate

CAS No.: 54260-84-3

Cat. No.: VC3852223

Molecular Formula: C7H11BrO3

Molecular Weight: 223.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54260-84-3 |

|---|---|

| Molecular Formula | C7H11BrO3 |

| Molecular Weight | 223.06 g/mol |

| IUPAC Name | ethyl 3-bromo-4-oxopentanoate |

| Standard InChI | InChI=1S/C7H11BrO3/c1-3-11-7(10)4-6(8)5(2)9/h6H,3-4H2,1-2H3 |

| Standard InChI Key | JMBHNRDFFCWPHT-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC(C(=O)C)Br |

| Canonical SMILES | CCOC(=O)CC(C(=O)C)Br |

Introduction

Structural and Molecular Characteristics

Ethyl 3-bromo-4-oxopentanoate features a pentanoate backbone with a bromine atom at the third carbon and a ketone group at the fourth position. The ester functional group at the terminal carbon enhances its solubility in organic solvents, while the electron-withdrawing bromine and ketone groups dictate its reactivity. Key molecular descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Exact Mass | 221.989151 Da |

| Topological Polar Surface Area | 43.37 Ų |

| LogP | 1.50 |

| Refractive Index | 1.468 |

The compound’s canonical SMILES (CCOC(=O)CC(=O)C(C)Br) and InChI Key (GRRGNEZVXPTAEH-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes .

Synthesis and Industrial Production

Patent-Based Synthesis

A 2014 patent by AbbVie Inc. details the synthesis of ethyl 3-bromo-4-oxopentanoate via bromination of ethyl 4-oxopentanoate. The reaction employs phosphorus tribromide () as a catalyst under anhydrous conditions to achieve regioselective bromination at the third carbon . Key parameters include:

-

Temperature: to room temperature

-

Solvent: Dichloromethane ()

-

Yield: ~70% after purification by vacuum distillation

Industrial-scale production utilizes continuous flow reactors to optimize heat transfer and minimize side reactions such as di-bromination or ester hydrolysis .

Physical and Chemical Properties

Thermodynamic Stability

The compound’s vapor pressure of at indicates low volatility, making it suitable for long-term storage. Its thermal decomposition begins at , as evidenced by differential scanning calorimetry (DSC) exotherms .

Solubility and Reactivity

Ethyl 3-bromo-4-oxopentanoate is soluble in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) but immiscible with water. The bromine atom acts as a leaving group in SN2 reactions, while the ketone participates in aldol condensations and Grignard additions .

Chemical Reactivity and Mechanistic Insights

Nucleophilic Substitution

The primary bromide undergoes SN2 mechanisms with amines and thiols, yielding substituted pentanoate derivatives. For example:

Polar aprotic solvents like dimethyl sulfoxide () accelerate substitution rates by stabilizing transition states .

Keto-Enol Tautomerism

The ketone group facilitates enolization under basic conditions, enabling Michael additions and Claisen condensations. For instance, reaction with ethyl acetoacetate forms a β-keto ester dimer:

Applications in Pharmaceutical Synthesis

Ethyl 3-bromo-4-oxopentanoate serves as a key intermediate in the synthesis of PPAR agonists, which regulate lipid metabolism and insulin sensitivity. In AbbVie’s patented route, the compound is alkylated with a thiazole moiety to form a potent agonist precursor . Additional applications include:

-

Anticancer Agents: Coupling with aryl boronic acids via Suzuki-Miyaura cross-coupling.

-

Antibiotics: Functionalization to β-lactam analogs.

| Parameter | Specification |

|---|---|

| Flash Point | |

| Storage Temperature | to |

| Incompatibilities | Strong oxidizers, bases |

Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling due to the compound’s irritant properties .

Comparative Analysis with Structural Isomers

Ethyl 3-bromo-4-oxopentanoate’s reactivity differs markedly from its isomer, ethyl 4-bromo-3-oxopentanoate (CAS 36187-69-6), due to divergent electronic environments:

| Reaction Type | Ethyl 3-Bromo-4-Oxopentanoate | Ethyl 4-Bromo-3-Oxopentanoate |

|---|---|---|

| SN2 Substitution | Faster (primary bromide) | Slower (secondary bromide) |

| Ketone Reduction | Selective to secondary alcohol | Over-reduction to alkane |

The 2014 AbbVie patent remains the primary reference for large-scale synthesis, though recent academic studies explore enantioselective reductions using chiral Ru catalysts (e.g., Ru(BINAP)) to access optically active intermediates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume